2-(1-ethyl-1H-pyrazol-4-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-5-7(4-9-10)6(2)8(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
GEGNJEUTVMZDHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Ethyl 1h Pyrazol 4 Yl Propanoic Acid
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of the target molecule, 2-(1-ethyl-1H-pyrazol-4-yl)propanoic acid, suggests several potential disconnection points. The most logical approach involves disconnecting the propanoic acid side chain and the N-ethyl group from the pyrazole (B372694) core. This leads to the identification of key precursors such as a 4-substituted-1-ethylpyrazole or a 4-unsubstituted pyrazole that can be functionalized.
A primary disconnection of the C-C bond of the propanoic acid side chain points to a precursor like ethyl 2-(1-ethyl-1H-pyrazol-4-yl)acrylate, which can be obtained from 1-ethyl-1H-pyrazole-4-carbaldehyde. This aldehyde, in turn, can be synthesized from 1-ethylpyrazole (B1297502) through a formylation reaction. The 1-ethylpyrazole itself can be prepared by the cyclization of a suitable precursor with ethylhydrazine (B1196685) or by the N-alkylation of pyrazole.
This analysis highlights the following key precursors:
1-ethylpyrazole
1-ethyl-1H-pyrazole-4-carbaldehyde
Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)acrylate
Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)propanoate
Established Synthetic Routes
The synthesis of this compound can be achieved through a convergent strategy that involves the initial construction of the substituted pyrazole ring followed by the elaboration of the propanoic acid side chain.
Pyrazole Ring Construction and Initial Functionalization
The formation of the 1-ethylpyrazole core can be accomplished through several established methods for pyrazole synthesis. A common approach is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. In this case, the reaction would utilize ethylhydrazine to introduce the N-ethyl group regioselectively.
Alternatively, pyrazole itself can be N-ethylated using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) under basic conditions. However, this method can sometimes lead to a mixture of N1- and N2-ethylated isomers, requiring separation.
Once the 1-ethylpyrazole is obtained, a crucial step is the introduction of a functional group at the C4 position. The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like pyrazoles. rsc.orgresearchgate.netchemmethod.comsemanticscholar.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C4 position of the 1-ethylpyrazole ring, yielding the key intermediate, 1-ethyl-1H-pyrazole-4-carbaldehyde. chemmethod.com
Introduction of the Propanoic Acid Side Chain via Alkylation and Subsequent Transformations
With 1-ethyl-1H-pyrazole-4-carbaldehyde in hand, the two-carbon propanoic acid side chain can be constructed through a sequence of reactions. A widely used method is the Horner-Wadsworth-Emmons reaction. wikipedia.org This involves the reaction of the aldehyde with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a base to form an α,β-unsaturated ester, specifically ethyl 2-(1-ethyl-1H-pyrazol-4-yl)acrylate. wikipedia.org This reaction is known for its high efficiency and generally favors the formation of the (E)-isomer.
The subsequent step involves the reduction of the carbon-carbon double bond of the acrylate (B77674) ester. This can be achieved through catalytic hydrogenation using a variety of catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. This reduction yields ethyl 2-(1-ethyl-1H-pyrazol-4-yl)propanoate.
Finally, the propanoic acid is obtained by the hydrolysis of the corresponding ethyl ester. colab.ws This can be accomplished under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide followed by acidification, is often preferred as it is generally irreversible and leads to the carboxylate salt, which can be easily protonated to the desired carboxylic acid.
Stereoselective Synthesis Approaches for this compound
The synthesis of enantiomerically pure this compound requires a stereoselective approach. One of the most effective methods for introducing chirality at the α-position of the propanoic acid side chain is through the asymmetric hydrogenation of the prochiral precursor, ethyl 2-(1-ethyl-1H-pyrazol-4-yl)acrylate. researchgate.netscispace.com This can be achieved using chiral transition metal catalysts, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos). The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.
Another potential strategy involves the use of chiral auxiliaries. rsc.org A chiral auxiliary can be attached to a precursor molecule to direct a subsequent diastereoselective reaction. For instance, a pyrazole-4-acetic acid derivative could be coupled to a chiral auxiliary, followed by diastereoselective alkylation at the α-position with a methyl group. Subsequent cleavage of the auxiliary would then yield the enantiomerically enriched target acid.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization at each step include:
| Reaction Step | Parameters for Optimization | Potential Improvements |
| Vilsmeier-Haack Formylation | Temperature, reaction time, stoichiometry of reagents (POCl₃ and DMF). | Careful control of temperature can minimize side reactions. Adjusting the molar ratio of the Vilsmeier reagent can improve yield. |
| Horner-Wadsworth-Emmons Reaction | Choice of base (e.g., NaH, NaOEt, DBU), solvent, and reaction temperature. | The use of milder bases and appropriate solvents can enhance the yield and stereoselectivity (favoring the E-isomer). |
| Catalytic Hydrogenation | Catalyst type (e.g., Pd/C, PtO₂, Rh/C), catalyst loading, hydrogen pressure, and solvent. | Screening different catalysts and optimizing pressure and temperature can lead to complete and clean reduction. |
| Ester Hydrolysis | Concentration of base or acid, temperature, and reaction time. | Monitoring the reaction progress by techniques like TLC or HPLC can prevent over-reaction or incomplete conversion. |
For the stereoselective hydrogenation, extensive screening of chiral ligands, metal precursors, and reaction parameters such as temperature, pressure, and solvent is necessary to achieve high enantiomeric excess (ee).
Comparative Analysis of Synthetic Pathways for Analogous Pyrazole Propanoic Acid Derivatives
The synthesis of analogous pyrazole propanoic acid derivatives often follows similar synthetic strategies. For instance, the synthesis of other 2-(1-alkyl-1H-pyrazol-4-yl)propanoic acids would likely employ the same core strategy, with variations in the starting alkylhydrazine or alkylating agent.
The choice of synthetic route can be influenced by the desired substitution pattern on the pyrazole ring. For pyrazoles with substituents at positions other than C4, alternative functionalization strategies would be required. For example, direct C-H activation or metal-catalyzed cross-coupling reactions on a pre-functionalized pyrazole core (e.g., a halopyrazole) could be employed to introduce the propanoic acid side chain or a precursor.
Structural Elucidation and Advanced Spectroscopic Characterization of 2 1 Ethyl 1h Pyrazol 4 Yl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-(1-ethyl-1H-pyrazol-4-yl)propanoic acid, a combination of one-dimensional and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl, propanoic acid, and pyrazole (B372694) ring protons. The ethyl group attached to the pyrazole nitrogen exhibits a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from scalar coupling. The propanoic acid moiety displays a doublet for the terminal methyl group and a quartet for the methine proton (CH), which is coupled to the adjacent methyl protons. The protons on the pyrazole ring typically appear as singlets in the aromatic region of the spectrum, reflecting their distinct electronic environments. The acidic proton of the carboxylic acid group is often observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole H-3/H-5 | ~7.5 | s | - |
| Pyrazole H-3/H-5 | ~7.4 | s | - |
| -CH(COOH)- | ~3.6 | q | ~7.2 |
| -N-CH₂-CH₃ | ~4.1 | q | ~7.3 |
| -CH(COOH)-CH₃ | ~1.4 | d | ~7.2 |
| -N-CH₂-CH₃ | ~1.4 | t | ~7.3 |
| -COOH | Variable | br s | - |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. "s" denotes singlet, "d" denotes doublet, "t" denotes triplet, "q" denotes quartet, and "br s" denotes broad singlet.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid is typically found in the downfield region of the spectrum. The carbons of the pyrazole ring resonate in the aromatic region, with their specific chemical shifts influenced by the ethyl and propanoic acid substituents. The aliphatic carbons of the ethyl and propanoic acid groups appear in the upfield region of the spectrum.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~175 |
| Pyrazole C-3/C-5 | ~138 |
| Pyrazole C-3/C-5 | ~128 |
| Pyrazole C-4 | ~118 |
| -CH(COOH)- | ~42 |
| -N-CH₂- | ~45 |
| -CH(COOH)-CH₃ | ~16 |
| -N-CH₂-CH₃ | ~15 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Heteronuclear NMR Techniques (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC, HMBC)
Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within the molecule.
¹H-¹H Correlated Spectroscopy (COSY) is used to establish proton-proton coupling networks. For this compound, COSY spectra would show correlations between the methyl and methylene protons of the ethyl group, and between the methine and methyl protons of the propanoic acid moiety.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range correlations between protons and carbons (typically over two to three bonds). HMBC is crucial for establishing the connectivity between the different functional groups. For instance, correlations would be expected between the methylene protons of the ethyl group and the carbons of the pyrazole ring, as well as between the methine proton of the propanoic acid group and the carbons of the pyrazole ring, confirming the substitution pattern.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a key technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₂N₂O₂), the experimentally determined exact mass would be very close to its calculated monoisotopic mass. This high degree of accuracy allows for the confident determination of the molecular formula. The mass spectrum would show a prominent peak for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electrospray Ionization - ESI).
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 185.0977 | Found |
Note: The observed m/z value would be determined experimentally.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The spectrum would also show C-H stretching vibrations for the aliphatic and aromatic components, as well as C=N and C=C stretching vibrations characteristic of the pyrazole ring.
| Vibrational Mode | **Frequency (cm⁻¹) ** |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (Carboxylic Acid) | 1700-1725 |
| C=N, C=C stretch (Pyrazole) | 1500-1600 |
| C-O stretch | 1210-1320 |
Note: The exact frequencies can vary based on the sample preparation and physical state.
X-ray Crystallography and Solid-State Structural Analysis
A thorough search of crystallographic databases and peer-reviewed scientific journals did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific atomic coordinates is not available.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density (g/cm³) | Data not available |
Chromatographic Purity Assessment Methods (e.g., HPLC, GC)
Detailed and validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods specifically developed for the purity assessment of this compound have not been found in the reviewed literature. The development of such methods would require empirical determination of optimal conditions, including the selection of an appropriate chromatographic column, mobile phase composition, flow rate, and detector settings.
For a compound of this nature, a reverse-phase HPLC method would likely be a suitable approach for purity analysis. A typical starting point for method development might involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol), with detection by UV spectroscopy. However, without experimental data, specific parameters cannot be provided.
Similarly, for GC analysis, derivatization of the carboxylic acid group would likely be necessary to enhance volatility. Common derivatizing agents include silylating agents (e.g., BSTFA) or esterification reagents (e.g., diazomethane (B1218177) or acidic methanol). The choice of column (e.g., a non-polar or medium-polarity capillary column) and temperature programming would need to be optimized experimentally.
Table 2: Exemplary Chromatographic Conditions for Purity Assessment
| Method | Conditions |
| HPLC | Column: Data not availableMobile Phase: Data not availableFlow Rate: Data not availableDetection: Data not availableInjection Volume: Data not available |
| GC | Column: Data not availableCarrier Gas: Data not availableTemperature Program: Data not availableInjection Mode: Data not availableDetection: Data not available |
It is important to note that the information in Table 2 indicates a lack of available data and does not represent experimental findings.
Molecular Mechanisms of Action and in Vitro Biological Research Insights
Cellular Pathway Modulation by 2-(1-ethyl-1H-pyrazol-4-yl)propanoic acid and Related Structures
Exploration of Immunomodulatory Effects
Research into pyrazole-containing compounds has uncovered their significant potential to modulate the immune system. While direct studies on this compound are specific, the broader class of pyrazole (B372694) and triazole derivatives sharing the propanoic acid moiety has been shown to exert anti-inflammatory and immunomodulatory effects. For instance, studies on certain 1,2,4-triazole (B32235) derivatives featuring a propanoic acid group have demonstrated a capacity to decrease the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), in mitogen-stimulated peripheral blood mononuclear cell (PBMC) cultures. mdpi.com This suggests a mechanism of action that involves dampening excessive inflammatory responses.
The arylpropionic acid class of molecules, to which this compound belongs structurally, is well-known for its anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org These enzymes are critical in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. wikipedia.org By inhibiting COX-1 and/or COX-2, these compounds can effectively reduce the inflammatory cascade. It is plausible that this compound shares this mechanism, positioning it as a potential anti-inflammatory agent. The immunomodulatory potential is further supported by findings that other novel pyrazole-based compounds can alter cytokine expression profiles, indicating a broader interaction with immune signaling pathways beyond COX inhibition. nih.gov
Structure-Activity Relationship (SAR) Elucidation at the Biological Level
The biological activity of this compound is intrinsically linked to its specific molecular architecture. The structure-activity relationship (SAR) explores how variations in the pyrazole N-substitution, the propanoic acid side chain, and the compound's stereochemistry influence its biological function.
Impact of Pyrazole N-Substitution on Biological Activity
The substitution pattern on the pyrazole ring is a critical determinant of its chemical properties and biological activity. researchgate.net The nitrogen atom at position 1 (N1) of the pyrazole ring in the title compound is substituted with an ethyl group. This N-substitution has several important consequences.
First, it removes the acidic proton that would be present on an unsubstituted pyrazole's N1 atom, thereby altering its ability to act as a hydrogen bond donor. orientjchem.org This modification can significantly change how the molecule binds to biological targets. researchgate.net Studies on other pyrazole series have shown that N-substitution can either increase or decrease activity depending on the target. For example, in one study on 3,5-diphenylpyrazole (B73989) derivatives, the introduction of N-substituents like methyl or phenyl groups led to a decrease in inhibitory activity against meprin α and β enzymes compared to the N-unsubstituted parent compound. nih.gov
| N1-Substituent | Effect on H-Bonding | General Impact on Biological Activity | Reference Example |
|---|---|---|---|
| -H (Unsubstituted) | Can act as H-bond donor and acceptor | Activity is target-dependent; can be highly active. | Higher activity against meprin α/β in some 3,5-diphenylpyrazoles. nih.gov |
| -CH3 (Methyl) | H-bond donor capacity removed | Activity is altered; can decrease compared to -H. | Decreased activity against meprin α/β in 3,5-diphenylpyrazoles. nih.gov |
| -C2H5 (Ethyl) | H-bond donor capacity removed | Provides a specific steric and lipophilic profile influencing target binding. | Specific to the title compound. |
| -Ph (Phenyl) | H-bond donor capacity removed | Introduces aromatic interactions; can significantly alter activity. | Alters reactivity at other positions on the pyrazole ring. mdpi.com |
Role of the Propanoic Acid Moiety in Molecular Recognition and Biological Function
The propanoic acid moiety is a classic pharmacophore found in many successful drugs, most notably the 2-arylpropionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. orientjchem.orghumanjournals.com This functional group plays a pivotal role in the biological activity of this compound.
The carboxylic acid group (-COOH) is a versatile functional group in drug design. numberanalytics.com It is ionizable at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged residues, such as arginine or lysine, in the active site of target enzymes or receptors. numberanalytics.com It can also participate in multiple hydrogen bonds, acting as both a hydrogen bond donor (from the -OH group) and acceptor (from the C=O group). These interactions are fundamental for high-affinity binding and molecular recognition. numberanalytics.com
In the context of anti-inflammatory activity, the carboxylic acid of "profens" is known to be essential for binding to the active site of COX enzymes. wikipedia.org This acidic moiety anchors the inhibitor within the catalytic channel, allowing other parts of the molecule to interact with hydrophobic pockets and other key residues, ultimately blocking substrate access. Given the structural similarity, the propanoic acid group of this compound is highly likely to perform a similar function, making it indispensable for its biological effect. eurekaselect.com
Stereochemical Influences on Bioactivity
The this compound molecule is chiral, possessing a stereocenter at the alpha-carbon of the propanoic acid moiety. This means it can exist as two non-superimposable mirror images, or enantiomers: (S)-2-(1-ethyl-1H-pyrazol-4-yl)propanoic acid and (R)-2-(1-ethyl-1H-pyrazol-4-yl)propanoic acid.
Stereochemistry is a critical factor in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov This inherent chirality leads to stereospecific interactions, where one enantiomer often fits much better into a binding site than its mirror image, resulting in significant differences in biological activity. nih.gov
This principle is well-documented in the 2-arylpropionic acid derivatives. For ibuprofen, the (S)-enantiomer is the eutomer, meaning it is responsible for the vast majority of the anti-inflammatory (COX-inhibiting) activity, while the (R)-enantiomer is significantly less active. wikipedia.org The human body can, however, convert the inactive (R)-ibuprofen into the active (S)-form via an isomerase enzyme. wikipedia.org
It is highly probable that a similar stereochemical preference exists for this compound. One enantiomer (often the S-form in this structural class) is expected to be substantially more potent than the other due to a more favorable three-dimensional orientation within its biological target's active site. nih.gov Therefore, the separation and testing of individual enantiomers are crucial for fully characterizing the compound's pharmacological profile and maximizing its therapeutic potential. nih.govqub.ac.uk
| Enantiomer | Expected Biological Activity | Rationale (based on profen analogues) |
|---|---|---|
| (S)-enantiomer | High | Correct stereochemical orientation allows for optimal binding to the chiral active site of the target enzyme (e.g., COX). wikipedia.org |
| (R)-enantiomer | Low to negligible | Incorrect spatial arrangement prevents effective binding and inhibition of the target enzyme. wikipedia.org |
| Racemic Mixture (1:1) | Moderate | Activity is primarily due to the presence of the (S)-enantiomer in the mixture. |
Chemical Reactivity and Further Derivatization of 2 1 Ethyl 1h Pyrazol 4 Yl Propanoic Acid
Reactions Involving the Pyrazole (B372694) Heterocycle
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms and the substituents on the ring. The N1-ethyl group and the C4-propanoic acid moiety significantly influence the electron distribution and, consequently, the regioselectivity of substitution reactions.
The pyrazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the preferred position of attack dictated by the electronic nature of the ring atoms. researchgate.net Due to its pronounced aromatic character, the pyrazole nucleus generally participates in electrophilic substitution reactions, typically at the C4 position, which is the most electron-rich. researchgate.net However, in the case of 2-(1-ethyl-1H-pyrazol-4-yl)propanoic acid, the C4 position is already substituted. Therefore, electrophilic attack on the ring itself is less facile and would require harsh conditions, potentially leading to displacement of the propanoic acid group or reaction at other less-activated positions.
Conversely, the C3 and C5 positions of the pyrazole ring are electron-deficient due to their proximity to the electronegative nitrogen atoms. This characteristic makes them susceptible to nucleophilic attack. researchgate.net While direct nucleophilic substitution on an unactivated pyrazole ring is uncommon, these positions can be targeted by strong nucleophiles or via organometallic intermediates.
The general mechanism for electrophilic aromatic substitution involves an initial attack by the aromatic ring's π-electrons on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.com This is the rate-determining step. masterorganicchemistry.com A subsequent deprotonation step rapidly restores the ring's aromaticity. masterorganicchemistry.comyoutube.com
| Position | Electronic Nature | Susceptibility to Attack | Typical Reactions (on Unsubstituted Pyrazoles) |
| C3 | Electron-deficient (Electrophilic) | Nucleophilic | Attack by strong nucleophiles, organometallics |
| C4 | Electron-rich (Nucleophilic) | Electrophilic | Halogenation, Nitration, Sulfonation, Friedel-Crafts |
| C5 | Electron-deficient (Electrophilic) | Nucleophilic | Attack by strong nucleophiles, organometallics |
The unsubstituted C3 and C5 positions on the this compound ring are primary targets for further functionalization. Given their electrophilic character, reactions with nucleophilic reagents are the most plausible pathways for derivatization.
Research Findings:
Lithiation and Subsequent Electrophilic Quench: Directed ortho-metalation (DoM) is a powerful strategy for functionalizing positions adjacent to a directing group. While the propanoic acid group at C4 is not a classical DoM group, deprotonation at C5 using a strong base like n-butyllithium (n-BuLi) could be possible, followed by quenching with an electrophile (e.g., iodine, aldehydes, or carbon dioxide). This would introduce a new functional group specifically at the C5 position.
Halogenation for Cross-Coupling: While electrophilic halogenation preferentially occurs at C4, functionalization at C3 or C5 can be achieved under specific conditions or through multi-step synthetic sequences. Once a halogen (e.g., bromine or iodine) is installed at the C3 or C5 position, it serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide variety of aryl, vinyl, or alkynyl groups, significantly expanding the structural diversity of the core molecule. researchgate.net
Reactions at the Propanoic Acid Carboxylic Group
The propanoic acid side chain offers a rich site for chemical modification, particularly at the carboxylic acid group. These transformations are fundamental for creating derivatives with altered physicochemical properties, such as in the design of prodrugs or for conjugation to other molecules.
The carboxylic acid moiety is readily converted into esters and amides, which are common strategies in medicinal chemistry for improving pharmacokinetic profiles or for creating linkers. researchgate.net
Esterification: This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive it to completion, the water formed is often removed. chemguide.co.uk Esterification of propanoic acid with various alcohols is a well-established process. researchgate.netrsc.org This modification masks the polar carboxylic acid group, which can enhance membrane permeability.
Amidation: The formation of amides typically requires activation of the carboxylic acid. A common method is to first convert the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. Alternatively, peptide coupling reagents (e.g., DCC, EDC, HATU) can be used to directly form the amide bond between the carboxylic acid and an amine under milder conditions.
| Reaction | Reagent(s) | Product Type | Potential Application |
| Esterification | Methanol (CH₃OH), H₂SO₄ | Methyl Ester | Prodrug, Synthetic Intermediate |
| Esterification | Ethanol (B145695) (CH₃CH₂OH), H₂SO₄ | Ethyl Ester | Prodrug, Synthetic Intermediate |
| Amidation | 1. SOCl₂ 2. Ammonia (NH₃) | Primary Amide | Bioisostere, Linker attachment |
| Amidation | 1. SOCl₂ 2. Dimethylamine ((CH₃)₂NH) | Tertiary Amide | Prodrug, Modulating solubility |
| Amidation | Glycine methyl ester, EDC | Peptide Conjugate | Linker to biomolecules |
The carboxylic acid and the adjacent alpha-carbon can also undergo reduction and oxidation, leading to different classes of compounds.
Reduction Pathways:
Reduction to Primary Alcohol: The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup, is a standard method for this transformation. Borane (BH₃) complexes are also effective and offer greater selectivity in the presence of other reducible functional groups. This conversion yields 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol, a derivative with significantly different polarity and hydrogen-bonding capabilities.
Pathways from the Alpha-Carbon:
Alpha-Halogenation: The Hell-Volhard-Zelinsky reaction allows for the specific halogenation of the alpha-carbon of a carboxylic acid. The reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by hydrolysis. This would yield 2-bromo-2-(1-ethyl-1H-pyrazol-4-yl)propanoic acid. The resulting alpha-bromo acid is a valuable intermediate for introducing other functional groups, such as amines or hydroxyl groups, via nucleophilic substitution.
Synthesis of Novel Heterocyclic Adducts and Conjugates Incorporating the this compound Scaffold
The bifunctional nature of this compound makes it an excellent building block for the synthesis of more complex heterocyclic systems and conjugates. The carboxylic acid group is a particularly useful handle for constructing new rings. researchgate.net
Research Findings: A common and effective strategy involves converting the carboxylic acid into a hydrazide, which serves as a versatile precursor for various five-membered heterocycles. nih.gov
Hydrazide Formation: The methyl or ethyl ester of the parent acid can be treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol under reflux to produce 2-(1-ethyl-1H-pyrazol-4-yl)propanehydrazide. researchgate.net
Cyclization to Oxadiazoles: This hydrazide can then undergo cyclization reactions. For instance, reacting the hydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide (B78521) yields an intermediate that can be further cyclized to form a 1,3,4-oxadiazole-2-thiol (B52307) derivative. nih.gov Similarly, reaction with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can lead to the formation of 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net
This approach allows for the covalent linking of the pyrazole-propanoic acid scaffold to another heterocyclic ring system, creating novel molecular architectures with potentially new biological activities.
| Starting Material | Key Reagent(s) | Resulting Heterocyclic Adduct |
| Propanoic Acid | 1. CH₃OH, H⁺ 2. N₂H₄·H₂O 3. CS₂, KOH | 1,3,4-Oxadiazole |
| Propanoic Acid | 1. CH₃OH, H⁺ 2. N₂H₄·H₂O 3. PhCOOH, POCl₃ | Phenyl-substituted 1,3,4-Oxadiazole |
| Propanoic Acid | Hydroxylamine (NH₂OH) | (potential for isoxazolidinone formation) |
| Propanoic Acid | Phenylhydrazine, PPA | (potential for pyrazolidinone formation) |
Investigation of Stability and Degradation Pathways under Relevant Research Conditions
One relevant study on the degradation of the herbicide pyrazosulfuron-ethyl, which contains a pyrazole ring, demonstrated that its stability is pH-dependent. nih.gov The herbicide was found to be least stable under acidic conditions, with hydrolysis of a sulfonamide linkage being the primary degradation route. nih.gov This suggests that the pyrazole ring itself is relatively stable, but linkages to it can be susceptible to cleavage under certain conditions.
For this compound, potential degradation pathways could involve the carboxylic acid group or the pyrazole ring. Under harsh acidic or basic conditions, decarboxylation might occur, although this typically requires high temperatures. The pyrazole ring is generally robust, but strong oxidizing conditions could lead to ring cleavage.
Under typical research conditions, such as storage in a solid form at room temperature and protected from light, the compound is expected to be stable. In solution, the stability would be influenced by the solvent, pH, and temperature. For instance, in aqueous solutions, the pH could play a significant role. In strongly acidic or basic solutions, hydrolysis of any ester or amide derivatives would be a likely degradation pathway.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Potential Degradation Pathway | Predicted Stability |
| Solid, Room Temperature, Dark | None | High |
| Aqueous Solution, Neutral pH | Minimal | High |
| Aqueous Solution, Acidic pH (e.g., pH < 4) | Potential for reactions at the carboxylic acid group | Moderate |
| Aqueous Solution, Basic pH (e.g., pH > 9) | Potential for reactions at the carboxylic acid group | Moderate |
| Strong Oxidizing Agents | Ring cleavage | Low |
| High Temperature | Decarboxylation | Moderate to Low |
Future Research Directions and Non Clinical Translational Perspectives
Development of Advanced Synthetic Methodologies for Scalable Production
The advancement of research and potential commercial application of 2-(1-ethyl-1H-pyrazol-4-yl)propanoic acid is contingent upon the development of efficient and scalable synthetic routes. While classical methods like the Knorr pyrazole (B372694) synthesis provide a foundational approach, future efforts should focus on modern, sustainable, and high-yield methodologies. mdpi.comnumberanalytics.com The primary route for synthesizing pyrazoles involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-diketone. mdpi.commdpi.com
Advanced synthetic strategies that could be adapted for this compound include:
One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form the final product, which increases efficiency and reduces waste. mdpi.comresearchgate.net Various catalysts, including nano-ZnO and magnetic ionic liquids, have been shown to facilitate these reactions effectively. mdpi.comsid.ir
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for pyrazole synthesis, often under solvent-free conditions, aligning with the principles of green chemistry. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature and pressure, leading to better yields, higher purity, and enhanced safety, which are all critical for scalable production.
Novel Catalytic Systems: Research into transition-metal catalysts, photoredox reactions, and enzymatic processes could uncover highly regioselective and efficient pathways to this compound and its derivatives. mdpi.comresearchgate.net
| Methodology | Key Advantages | Potential Challenges for Scalability | Relevant Catalyst/Conditions |
|---|---|---|---|
| Classical Cyclocondensation (e.g., Knorr) | Well-established, readily available starting materials. | Often requires harsh conditions, may produce regioisomer mixtures. mdpi.com | Acid or base catalysis. |
| One-Pot Multicomponent Synthesis | High efficiency, reduced waste, operational simplicity. researchgate.net | Optimization of reaction conditions for multiple components can be complex. | Nano-ZnO, mdpi.com magnetic ionic liquids. sid.ir |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, potential for solvent-free conditions. nih.gov | Specialized equipment required, thermal runaway risk without proper control. | Potassium carbonate, solvent-free. nih.gov |
| Flow Chemistry | Excellent process control, enhanced safety, ease of scaling up. | High initial equipment cost, potential for channel clogging. | Immobilized catalysts, high temperature/pressure. |
Design and Synthesis of High-Throughput Screening Libraries Based on the this compound Scaffold
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govnih.gov This makes the this compound core an excellent starting point for creating compound libraries for high-throughput screening (HTS) to discover new bioactive molecules. chemmethod.comresearchgate.net
Future work should involve a combinatorial chemistry approach where key positions on the molecule are systematically modified.
R1 Position (Pyrazole N1): The ethyl group can be replaced with a diverse range of alkyl, aryl, and heterocyclic moieties to explore interactions with different protein pockets.
R2 Position (Propanoic Acid): The carboxylic acid can be converted into esters, amides, or other functional groups. The methyl group on the propanoic acid chain can also be varied.
R3/R4 Positions (Pyrazole Ring): The C3 and C5 positions of the pyrazole ring can be functionalized with various substituents to further expand the chemical diversity of the library.
The synthesis of such libraries can be accelerated using solid-phase synthesis techniques, which allow for the rapid creation of thousands of discrete compounds. mdpi.com These libraries can then be screened against various biological targets, such as protein kinases, to identify lead compounds for drug discovery. cijournal.ru
| Scaffold Position | Parent Group | Potential Modifications | Rationale for Diversification |
|---|---|---|---|
| Pyrazole N1-position | Ethyl | Methyl, Propyl, Cyclopropyl, Phenyl, Substituted Phenyls, Pyridyl | Modulate lipophilicity, introduce aromatic interactions, alter metabolic stability. |
| Propanoic Acid Moiety | -C(CH₃)COOH | -COOH, -CH₂COOH, -C(CH₃)CONH₂, -C(CH₃)COOCH₃, Tetrazole | Modify acidity, introduce hydrogen bonding partners, create bioisosteric replacements. |
| Pyrazole C3/C5-positions | Hydrogen | Halogens (Cl, Br), Methyl, Trifluoromethyl, Phenyl | Alter electronic properties, introduce new binding vectors, enhance potency. |
Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) for Comprehensive Mechanism Elucidation
Should a derivative from the screening library show significant biological activity, understanding its mechanism of action is paramount. Multi-omics approaches offer a powerful, unbiased way to achieve this. By treating a biological system (e.g., cancer cells) with the active compound, researchers can simultaneously measure changes across multiple molecular levels.
Proteomics: Techniques like mass spectrometry-based proteomics can identify which proteins the compound directly binds to (target deconvolution) or whose expression levels are altered, revealing the pathways affected.
Metabolomics: This approach analyzes changes in small-molecule metabolites, providing a functional readout of the cellular state and highlighting metabolic pathways that are perturbed by the compound.
Integrating these datasets can provide a comprehensive picture of the compound's mechanism, identify biomarkers for its activity, and potentially uncover novel therapeutic applications.
| Omics Layer | Methodology | Information Gained | Translational Perspective |
|---|---|---|---|
| Proteomics | Thermal Proteome Profiling (TPP), Quantitative Mass Spectrometry | Direct protein targets, downstream pathway modulation, off-targets. | Mechanism of action, patient selection biomarkers. |
| Metabolomics | LC-MS, GC-MS | Perturbations in metabolic pathways (e.g., glycolysis, lipid metabolism). | Functional validation of mechanism, identification of pharmacodynamic biomarkers. |
| Integrated Analysis | Bioinformatics, Pathway Analysis | A comprehensive model of the compound's cellular effects. | Predicting efficacy and potential side effects, suggesting combination therapies. |
Development of Chemical Probes and Biosensors for Target Validation
Once a potential biological target is identified through multi-omics or other methods, target validation is a crucial next step. This can be achieved by designing and synthesizing chemical probes based on the this compound scaffold. Pyrazole derivatives have been successfully developed as fluorescent probes and chemosensors for detecting various ions and molecules. rsc.org
Future research could focus on:
Affinity-Based Probes: Attaching a reactive group (e.g., an electrophile) to the scaffold to enable covalent binding to the target protein, allowing for its isolation and identification.
Fluorescent Probes: Incorporating a fluorophore into the structure to visualize the compound's subcellular localization and its interaction with the target protein in living cells via bioimaging techniques. nih.gov
Photoaffinity Probes: Introducing a photo-activatable group that, upon UV irradiation, forms a covalent bond with the target protein, providing a powerful tool for target identification.
These probes would be invaluable for confirming that the observed biological effect is a direct result of the compound interacting with its intended target.
| Probe Type | Required Modification to Scaffold | Primary Application |
|---|---|---|
| Affinity-Based Probe | Addition of a reactive group (e.g., acrylamide, chloroacetate). | Covalent labeling and pull-down of target proteins for identification. |
| Fluorescent Probe | Conjugation to a fluorophore (e.g., fluorescein, rhodamine). rsc.org | Cellular imaging to determine subcellular localization and target engagement. nih.gov |
| Photoaffinity Probe | Incorporation of a photo-activatable moiety (e.g., diazirine, benzophenone). | Photo-induced covalent cross-linking to the target protein for robust target ID. |
| Biotinylated Probe | Attachment of a biotin (B1667282) tag. | Pull-down experiments using streptavidin beads to isolate target-protein complexes. |
Exploration of this compound as a Versatile Organic Building Block in Specialty Chemical Synthesis
Beyond its potential in life sciences, this compound can serve as a valuable building block in materials science and agrochemistry. numberanalytics.comnih.gov The pyrazole ring is a key component in many agrochemicals (fungicides, herbicides) and functional materials. nih.gov
The two key functional handles of the molecule—the pyrazole ring and the carboxylic acid—allow for a wide range of chemical transformations:
Carboxylic Acid Moiety: This group can be used to link the molecule to polymers, surfaces, or other molecular frameworks through ester or amide bond formation.
Pyrazole Ring: The nitrogen atoms of the pyrazole can act as ligands for metal coordination, leading to the formation of metal-organic frameworks (MOFs) or novel catalysts. The C-H bonds on the ring can also be functionalized through directed C-H activation chemistries.
Future research in this area could explore its use in creating novel polymers with unique thermal or optical properties, developing new agrochemicals, or designing specialized ligands for catalysis.
| Application Area | Role of the Pyrazole Scaffold | Example Transformation |
|---|---|---|
| Agrochemicals | Core structure for fungicides or herbicides. nih.gov | Derivatization of the carboxylic acid to amides or esters to modulate activity and plant uptake. |
| Materials Science | Monomer for specialty polymers; building block for luminescent compounds. numberanalytics.com | Polymerization via the carboxylic acid group to form polyesters or polyamides. |
| Coordination Chemistry | Ligand for creating metal complexes or catalysts. | Reaction with metal salts where the pyrazole nitrogens coordinate to the metal center. |
| Organic Electronics | Component of organic light-emitting diode (OLED) materials. rsc.org | Incorporation into larger π-conjugated systems via cross-coupling reactions at the pyrazole ring. |
Q & A
Q. What are the common synthetic routes for preparing 2-(1-ethyl-1H-pyrazol-4-yl)propanoic acid, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via multi-step organic reactions, starting with pyrazole ring formation followed by alkylation and carboxylation. For example:
- Step 1: Condensation of hydrazine derivatives with diketones to form the pyrazole core (e.g., 1-ethyl-1H-pyrazole intermediates) .
- Step 2: Introduction of the propanoic acid moiety via nucleophilic substitution or coupling reactions. Ethyl or methyl esters are often hydrolyzed to yield the final carboxylic acid .
- Characterization: Intermediates are verified using -NMR (e.g., δ 8.39 ppm for pyrazole protons in DMSO-d) and FT-IR (C=O stretch at ~1700 cm) .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
Q. What are the known biological activities of this compound in preclinical studies?
Methodological Answer:
- In vitro assays: The compound has been screened for anti-inflammatory and enzyme inhibitory activity (e.g., COX-2 inhibition) using cell-based models. IC values are determined via fluorometric or colorimetric assays .
- Structure-activity relationship (SAR): Modifications to the ethyl group or propanoic acid chain alter potency, as shown in derivatives like 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing by-products in the synthesis of this compound?
Methodological Answer:
- Catalyst selection: Palladium or copper catalysts improve coupling efficiency in pyrazole functionalization .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Purification strategies: Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane) removes impurities like unreacted pyrazole precursors .
Q. How can computational tools aid in predicting the physicochemical properties or binding modes of this compound?
Methodological Answer:
- Retrosynthesis planning: Tools like Pistachio or Reaxys predict feasible synthetic routes using template-based algorithms .
- Molecular docking: Software such as AutoDock Vina models interactions with target proteins (e.g., cyclooxygenase) by analyzing hydrogen bonding and hydrophobic contacts with the pyrazole and carboxylate groups .
- ADMET prediction: SwissADME estimates logP (~1.5) and solubility (~2.1 mg/mL), guiding formulation studies .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardization: Use pharmacopeial reference standards (e.g., USP-grade materials) to calibrate assays and ensure reproducibility .
- Assay validation: Compare results across orthogonal methods (e.g., ELISA vs. Western blot for protein target engagement) .
- Meta-analysis: Statistically evaluate datasets to identify outliers or confounding variables (e.g., cell line variability) .
Q. How can researchers address challenges in chromatographic analysis of this compound and its metabolites?
Methodological Answer:
- HPLC method development: Use C18 columns with mobile phases of acetonitrile/0.1% formic acid to improve peak symmetry. Retention times typically range 6–8 minutes .
- MS detection: Employ ESI-negative mode for carboxylate detection (m/z 181–185) and differentiate metabolites via fragmentation patterns .
- Impurity profiling: Spiking experiments with known impurities (e.g., 2-(4-ethylphenyl)propanoic acid) identify co-eluting peaks .
Data Contradiction Analysis
Q. Why do different studies report varying enzymatic inhibition potencies for this compound?
Methodological Answer:
- Enzyme source variability: Recombinant vs. native enzymes (e.g., human vs. murine COX-2) may exhibit differential binding affinities .
- Buffer conditions: pH or ionic strength affects ionization of the carboxylic acid group, altering activity (e.g., pKa ~4.5) .
- Data normalization: Inconsistent use of positive controls (e.g., ibuprofen for COX inhibition) skews IC comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
